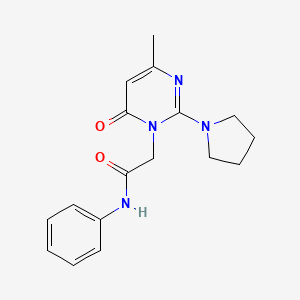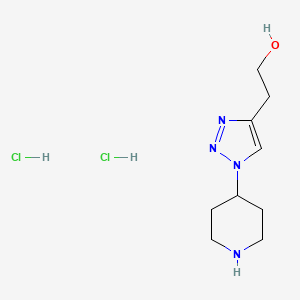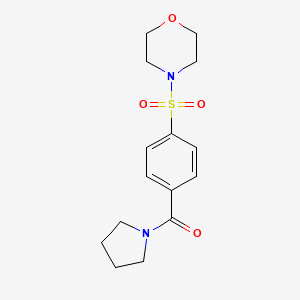![molecular formula C11H17N3O2 B2639244 Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate CAS No. 2247207-59-4](/img/structure/B2639244.png)
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of blood glucose levels. In
Mechanism of Action
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibits Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate by binding to the active site of the enzyme. This prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. The mechanism of action of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is similar to other Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors such as sitagliptin and saxagliptin.
Biochemical and Physiological Effects:
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It increases insulin secretion and decreases glucagon secretion, leading to improved glucose uptake by peripheral tissues. The compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and has been extensively studied for its potential therapeutic applications. It has a favorable safety profile and has been shown to improve glycemic control in patients with type 2 diabetes mellitus. However, the compound may have limitations in terms of its selectivity for Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and its potential off-target effects. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments.
Future Directions
There are several future directions for the study of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. One direction is the development of more selective and potent Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors. Another direction is the investigation of the potential therapeutic applications of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in other diseases such as obesity and cardiovascular disease. Additionally, the compound may have applications in the field of cancer research, as Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been implicated in tumor growth and metastasis. Further studies are needed to fully explore the potential of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in these areas.
Conclusion:
In conclusion, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound has a favorable safety profile and has been shown to improve glycemic control in clinical trials. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments and to explore its potential in other diseases such as obesity, cardiovascular disease, and cancer.
Synthesis Methods
The synthesis method of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate involves the reaction of 1-cyclopentyl-3-(4-morpholinyl)-1-propanone with hydrazine hydrate to form 1-cyclopentyl-3-(4-morpholinyl)-1-propylhydrazine. The resulting compound is then reacted with methyl 2-bromoacetate to form Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate increases the levels of incretin hormones, leading to improved glucose control.
properties
IUPAC Name |
methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)8-12-10-6-7-14(13-10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDZDGJWWRLTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B2639161.png)

![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)

![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2639167.png)


![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)
![4-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2639176.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)

